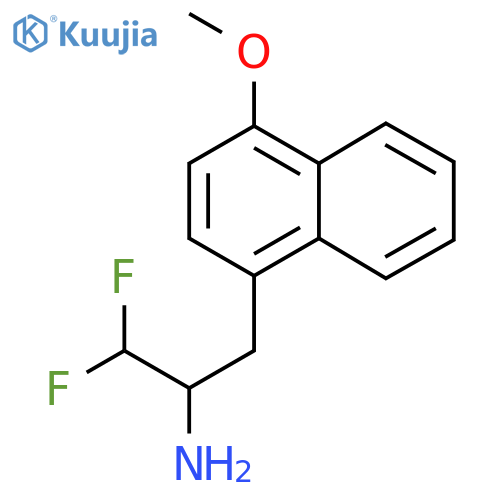Cas no 2228508-74-3 (1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine)

2228508-74-3 structure
商品名:1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine
- EN300-1953630
- 2228508-74-3
-
- インチ: 1S/C14H15F2NO/c1-18-13-7-6-9(8-12(17)14(15)16)10-4-2-3-5-11(10)13/h2-7,12,14H,8,17H2,1H3
- InChIKey: ADVIBZVESDFNTK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(=C2C=CC=CC=12)OC)N)F
計算された属性
- せいみつぶんしりょう: 251.11217043g/mol
- どういたいしつりょう: 251.11217043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 35.2Ų
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1953630-10.0g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1953630-2.5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-1g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-5.0g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1953630-5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 5g |
$3894.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-10g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-0.05g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-0.1g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-0.25g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1953630-0.5g |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine |
2228508-74-3 | 0.5g |
$1289.0 | 2023-09-17 |
1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine 関連文献
-
Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
2228508-74-3 (1,1-difluoro-3-(4-methoxynaphthalen-1-yl)propan-2-amine) 関連製品
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
